3-Butyl-2-thioxoimidazolidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 2-thioxoimidazolidin-4-one derivatives, including 3-Butyl-2-thioxoimidazolidin-4-one, is often based on isothiocyanates . A common method involves a one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium, followed by treatment of the reaction mixture with fuming hydrochloric acid .Chemical Reactions Analysis
The chemical reactions involving 2-thioxoimidazolidin-4-one derivatives are often based on isothiocyanates . The reaction involves the synthesis of 3-substituted 5-methylidene-2-thiohydantoins by a one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium .Scientific Research Applications
- Application : Imidazol-4-ones, including 2-thioxoimidazolidin-4-one derivatives, are used in the total synthesis of natural products .
- Method : Various methods have been developed for the synthesis of imidazol-4-ones, which are then applied towards the total synthesis of a range of imidazol-4-one containing natural products .
- Results : This approach has enabled the synthesis of a variety of natural products .
- Application : Imidazol-4-ones are utilized in the development of fluorescent protein chromophores .
- Method : Different synthetic methodologies have been developed for the production of imidazol-4-ones, which are then used in the design and synthesis of bioactive compounds .
- Results : These compounds have shown promising results in various biological assays .
- Application : Imidazol-4-ones are found as advanced glycation end products (AGE), post-translational modifications of several amino acids .
- Method : The synthesis of imidazol-4-ones is used to produce compounds with potential applications in biochemistry .
- Results : These compounds have been used in the development of new biochemical compounds .
Natural Products Synthesis
Fluorescent Protein Chromophores
Advanced Glycation End Products
Future Directions
Thiazolidin-4-one derivatives, including 3-Butyl-2-thioxoimidazolidin-4-one, are considered a potential scaffold to construct new molecules for medicinal chemistry . The future directions in this field may involve optimizing the structure of thiazolidin-4-one derivatives to create more efficient drug agents .
properties
IUPAC Name |
3-butyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-2-3-4-9-6(10)5-8-7(9)11/h2-5H2,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPAXYGBULGOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400941 | |
Record name | 3-butyl-2-thioxoimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-2-thioxoimidazolidin-4-one | |
CAS RN |
162150-91-6 | |
Record name | 3-butyl-2-thioxoimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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